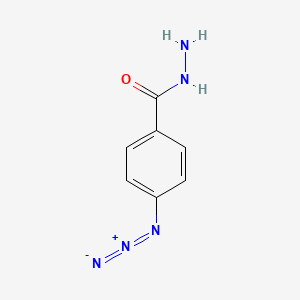

Benzoic acid, 4-azido-, hydrazide

Description

The exact mass of the compound Benzoic acid, 4-azido-, hydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoic acid, 4-azido-, hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-azido-, hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azidobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-10-7(13)5-1-3-6(4-2-5)11-12-9/h1-4H,8H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLKXQVDEQEYSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431029 |

Source

|

| Record name | Benzoic acid, 4-azido-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63296-32-2 |

Source

|

| Record name | Benzoic acid, 4-azido-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azidobenzoyl hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Azidobenzohydrazide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-azidobenzohydrazide, a valuable heterobifunctional crosslinking reagent. Designed for researchers, chemists, and professionals in drug development and chemical biology, this document moves beyond a simple recitation of steps. It delves into the rationale behind the procedural choices, ensuring a deep understanding of the synthesis, and equips the user with the knowledge for successful and safe execution.

Introduction: The Versatility of 4-Azidobenzohydrazide

4-Azidobenzohydrazide is a cornerstone reagent in the field of bioconjugation and chemical biology. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups at opposite ends of an aromatic scaffold. The hydrazide moiety (-CONHNH₂) readily reacts with carbonyl compounds (aldehydes and ketones), such as those found in the carbohydrate portions of glycoproteins after periodate oxidation, to form stable hydrazone linkages. On the other end, the aryl azide (-N₃) group is a powerful photo-reactive crosslinking agent. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can insert non-selectively into C-H and N-H bonds, enabling the covalent capture of interacting molecules. This dual reactivity makes it an invaluable tool for applications such as antibody-drug conjugation, surface modification, and identifying protein-protein interactions.[1]

This guide will detail a robust, three-step synthesis pathway, beginning with a common starting material, 4-aminobenzoic acid.

Overall Synthesis Scheme

The synthesis of 4-azidobenzohydrazide is most effectively carried out in a three-step sequence. This approach ensures high purity of intermediates and a good overall yield. The pathway involves:

-

Diazotization & Azidation: Conversion of the aromatic amine of 4-aminobenzoic acid into a diazonium salt, which is subsequently displaced by an azide group to form 4-azidobenzoic acid.

-

Acyl Chloride Formation: Activation of the carboxylic acid group of 4-azidobenzoic acid by converting it into a more reactive acyl chloride intermediate, 4-azidobenzoyl chloride.

-

Hydrazinolysis: Nucleophilic acyl substitution of the acyl chloride with hydrazine hydrate to yield the final product, 4-azidobenzohydrazide.

Caption: Overall workflow for the synthesis of 4-azidobenzohydrazide.

Experimental Protocols & Mechanistic Insights

Extreme caution must be exercised throughout this synthesis. Organic azides are potentially explosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid friction, shock, and excessive heat. [2]

Part 1: Synthesis of 4-Azidobenzoic Acid

This initial step transforms the stable primary amine of 4-aminobenzoic acid into the energetic azide group via a Sandmeyer-type reaction.

Mechanism: The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is crucial but unstable at higher temperatures. The subsequent introduction of sodium azide leads to the displacement of the dinitrogen gas (a very stable leaving group), with the azide anion acting as the nucleophile to form the aryl azide.[3]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Aminobenzoic Acid | 137.14 | 4.50 g | 32.8 | Starting material |

| Concentrated HCl | 37.2 (as 37% w/w) | 5.6 mL | ~67 | Acid catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.30 g | 33.3 | Diazotizing agent |

| Sodium Azide (NaN₃) | 65.01 | 2.14 g | 32.9 | Azide source (Toxic!) |

| Ethyl Acetate | - | ~225 mL | - | Extraction solvent |

| 1 M NaOH | - | 40 mL | 40 | For washing |

| 1 M HCl | - | ~80 mL | ~80 | For acidification |

| Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |

| Deionized Water | - | As needed | - | Solvent/Wash |

Step-by-Step Protocol:

-

Suspension: To a 2 L round-bottom flask equipped with a magnetic stirrer, add 4-aminobenzoic acid (4.5 g) and 25 mL of water. Stir vigorously to create a suspension.[3]

-

Acidification: While stirring, slowly add concentrated HCl (5.6 mL) dropwise. The mixture will remain a suspension.

-

Cooling & Diazotization: Cool the flask in an ice-salt bath to 0 °C. Prepare a solution of sodium nitrite (2.3 g) in 10 mL of water. Add this NaNO₂ solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. The color will change to a yellow-orange.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which would lead to side products and reduced yield.

-

-

Azidation: Prepare a solution of sodium azide (2.14 g) in 25 mL of water. CAUTION: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with acid. Perform this step with extreme care in a fume hood. [4] Add the sodium azide solution slowly to the reaction mixture. Vigorous stirring is essential, and significant foaming will occur as nitrogen gas evolves.[3]

-

Reaction Completion: Remove the cooling bath and allow the reaction to stir at room temperature for 90 minutes.

-

Work-up & Extraction: Add 100 mL of water and 125 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.[3]

-

Base Wash: Combine the organic extracts and wash with 40 mL of 1 M NaOH. This step deprotonates the carboxylic acid, moving the product into the aqueous layer and leaving non-acidic impurities in the organic layer.

-

Acidification & Precipitation: Separate the layers and cool the aqueous phase in an ice bath. While stirring, acidify the aqueous layer with 1 M HCl (~80 mL) until the pH is acidic and a yellow solid precipitates. During acidification, add ethyl acetate (in portions, up to 150 mL) to redissolve the precipitating product.[3]

-

Final Isolation: Separate the organic layer. Combine all organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at room temperature to yield 4-azidobenzoic acid as a yellow solid. The expected yield is approximately 92%.[3]

Part 2: Synthesis of 4-Azidobenzoyl Chloride

To facilitate the subsequent reaction with hydrazine, the carboxylic acid must be activated. The conversion to an acyl chloride is a classic and highly effective method for this purpose.

Mechanism: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, leading to a chlorosulfite intermediate. The chloride ion then displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl), both volatile gases, driving the reaction to completion.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Azidobenzoic Acid | 163.13 | 1.00 g | 6.13 | Starting material |

| Thionyl Chloride (SOCl₂) | 118.97 | 22.2 mL | 306 | Chlorinating agent (Corrosive!) |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases), add 4-azidobenzoic acid (1.0 g).[3]

-

Reagent Addition: In a fume hood, carefully add freshly distilled thionyl chloride (22.2 mL). A large excess is used to act as both reagent and solvent.

-

Reflux: Heat the mixture to reflux at 75 °C for 4 hours. The solid should dissolve as the reaction progresses.[3]

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed to completion, ensuring all the carboxylic acid is converted to the acyl chloride.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under vacuum. This should be done carefully, using a cold trap to capture the volatile and corrosive SOCl₂. The resulting brown solid is 4-azidobenzoyl chloride. Dry thoroughly under high vacuum. The yield is typically quantitative (~99%).[3] The product is moisture-sensitive and should be used promptly in the next step.

Part 3: Synthesis of 4-Azidobenzohydrazide

This final step involves the nucleophilic attack of hydrazine on the highly electrophilic carbonyl carbon of the acyl chloride.

Mechanism: The terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the acyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the protonated hydrazide. A second equivalent of hydrazine or another base neutralizes the HCl byproduct.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Azidobenzoyl Chloride | 181.58 | 1.10 g | 6.06 | Starting material (from Part 2) |

| Hydrazine Hydrate (~64%) | 50.06 (as hydrate) | ~0.70 mL | ~14 | Nucleophile (Toxic/Corrosive!) |

| Tetrahydrofuran (THF) | - | 40 mL | - | Solvent |

| Deionized Water | - | As needed | - | For precipitation |

Step-by-Step Protocol (Adapted from a similar procedure[5]):

-

Dissolution: Dissolve the 4-azidobenzoyl chloride (1.10 g) in 20 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Hydrazine Addition: Dilute hydrazine hydrate (~0.70 mL, >2 equivalents) in 20 mL of THF. Add this solution dropwise to the cooled acyl chloride solution over 20-30 minutes, maintaining the low temperature. A precipitate (hydrazine hydrochloride) will form.

-

Causality: Using at least two equivalents of hydrazine is crucial. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl generated, preventing it from protonating the unreacted hydrazine.[5] Keeping the reaction cold minimizes potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Filter the reaction mixture to remove the hydrazine hydrochloride precipitate. Wash the precipitate with a small amount of THF.

-

Precipitation: Combine the filtrates and slowly add the solution to a beaker of vigorously stirred cold water (~200 mL). The product, 4-azidobenzohydrazide, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air-dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.[6]

Product Characterization

Verifying the identity and purity of the synthesized 4-azidobenzohydrazide is critical. The following are the expected characteristics based on its structure and data from analogous compounds.[3][6]

Caption: Expected spectroscopic data for product characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling peak is the strong, sharp absorbance characteristic of the azide asymmetric stretch, expected around 2100-2130 cm⁻¹ .[1] Other key peaks include the amide I band (C=O stretch) around 1640-1660 cm⁻¹ and broad N-H stretching vibrations from the hydrazide group in the 3200-3400 cm⁻¹ region.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In a solvent like DMSO-d₆, the spectrum should show two doublets in the aromatic region (~7.1-8.0 ppm ) corresponding to the AA'BB' system of the para-substituted benzene ring. Additionally, two broad singlets are expected: one for the -NH₂ protons (~4.5 ppm ) and a more downfield singlet for the amide -NH- proton (~9.5-10.0 ppm ).

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbonyl carbon should appear around 165-170 ppm . The aromatic carbons will be in the 119-145 ppm range, with the carbon directly attached to the azide group (C-N₃) being the most downfield in that group (~145 ppm ).

Safety and Handling

The synthesis of 4-azidobenzohydrazide involves several hazardous materials and requires strict adherence to safety protocols.

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). It can also form explosive heavy metal azides; therefore, never use metal spatulas for handling.[7]

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All handling must be performed in a chemical fume hood.

-

Hydrazine Hydrate (N₂H₄·H₂O): A suspected carcinogen and is highly toxic and corrosive. Avoid inhalation and skin contact.

-

Organic Azides (Product & Intermediates): Potentially explosive. They are sensitive to heat, shock, and friction. Avoid concentrating solutions to dryness with heat. Always work behind a blast shield, especially during the final isolation and when handling the dry product.[2]

Required Personal Protective Equipment (PPE):

-

Safety goggles (face shield recommended)

-

Flame-resistant lab coat

-

Two pairs of nitrile gloves

-

Work must be conducted in a certified chemical fume hood at all times.[8]

References

-

The Royal Society of Chemistry. Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). Available at: [Link]

-

University of Pittsburgh. Safe Handling of Azides. safety.pitt.edu. Available at: [Link]

-

ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Available at: [Link]

-

Organic Syntheses. p-Toluenesulfonylhydrazide. Available at: [Link]

- Google Patents. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.

-

Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. Available at: [Link]

-

PubMed. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Available at: [Link]

-

ResearchGate. Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. Available at: [Link]

-

University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. Available at: [Link]

-

ResearchGate. Click Triazoles for Bioconjugation. Available at: [Link]

-

ResearchGate. Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

-

Journal of the Chemical Society C: Organic. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Available at: [Link]

-

University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Available at: [Link]

-

PubChem. 4-Azidobenzoyl chloride. Available at: [Link]

-

MDPI. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Organic & Biomolecular Chemistry. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Available at: [Link]

-

Yale Environmental Health & Safety. Sodium Azide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties & Application of 4-Azido-Benzoic Acid Hydrazide (ABH)

Executive Summary

4-Azido-benzoic acid hydrazide (ABH) is a high-specificity, heterobifunctional crosslinker designed for the conjugation of glycan moieties to carrier proteins or solid supports. Its utility lies in its dual-reactivity profile: a hydrazide group that targets oxidized carbohydrates (aldehydes) and a phenyl azide group that facilitates non-selective, photoactivatable insertion into neighboring molecules upon UV exposure.

This guide provides a rigorous technical analysis of ABH, moving beyond basic product data sheets to explore the mechanistic causality, stability factors, and validated protocols required for high-fidelity bioconjugation.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of ABH is dictated by its solubility constraints and the distinct activation energies of its two functional termini.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Insight |

| IUPAC Name | 4-Azidobenzohydrazide | Core scaffold is benzoic acid, derivatized for bifunctionality.[1] |

| Molecular Weight | ~177.16 g/mol | Small footprint minimizes steric hindrance during labeling. |

| Molecular Formula | C₇H₇N₅O | High nitrogen content due to azide (-N₃) and hydrazide (-N₂H₃). |

| Solubility | High: DMSO, DMFLow: Water, Aqueous Buffers | Critical: Hydrophobic benzene ring limits aqueous solubility. Stock solutions must be prepared in organic solvent (DMSO) before aqueous dilution. |

| UV Absorption | The phenyl azide chromophore absorbs strongly here. Warning: Overlap with protein ( | |

| Photoactivation | UV-A / UV-B ( | |

| pKa (Hydrazide) | Significantly lower than amines ( | |

| Thermal Stability | Decomposes | Azide groups are thermodynamically unstable at high heat. Do not autoclave. |

Part 2: Mechanistic Principles

Understanding the mechanism is essential for troubleshooting low yields. ABH operates via a two-step "Click-and-Lock" mechanism.

The Hydrazide Ligation (Chemomimetic Targeting)

The hydrazide group acts as a nucleophile.[2] However, unlike amines, it is a "soft" nucleophile. It targets aldehydes (created via periodate oxidation of sialic acids or galactose) to form a hydrazone bond.

-

Reaction pH: The reaction is catalyzed by acid (pH 4.5–5.5). The protonation of the carbonyl oxygen on the sugar makes it more electrophilic, facilitating the attack by the hydrazide nitrogen.

-

Stability: The resulting hydrazone bond is relatively stable but can be reversed under strong acid hydrolysis. For permanent linkage, it can be reduced with sodium cyanoborohydride (

) to a hydrazine bond, though this is optional for PAL (Photoaffinity Labeling) applications.

The Azide Photoactivation (Non-Specific Insertion)

Upon UV irradiation, the phenyl azide expels nitrogen gas (

-

Singlet Nitrene: The initial species formed. It can insert directly into

or -

Triplet Nitrene: If the singlet relaxes (intersystem crossing), the triplet state acts as a diradical, abstracting hydrogen atoms.

-

Ring Expansion: A common side reaction is the rearrangement of the phenyl nitrene into a dehydroazepine (a seven-membered ring), which is an electrophile that reacts with nucleophiles (amines/thiols).

Visualization: Mechanistic Pathway

Caption: The dual-phase reactivity of ABH. Phase 1 (Blue/Green to Yellow) is chemical conjugation. Phase 2 (Yellow to Red/Black) is photochemical crosslinking.

Part 3: Stability & Handling Protocols

Strict adherence to these handling rules is required to prevent "silent failure" (where the linker is deactivated before use).

-

Light Exclusion: The aryl azide is sensitive to ambient light.[3] All manipulations must be performed under amber light or in vessels wrapped in aluminum foil.

-

Solvent Choice:

-

Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Avoid: Protic solvents (methanol/ethanol) for long-term storage as they can participate in side reactions upon activation.

-

-

Hydrolysis Risk: While hydrazides are more stable than NHS esters, they are hygroscopic. Store desipccated at

C.[4] -

Explosive Potential: Like all azides, heavy metal contamination (Lead, Copper) can form explosive metal azides. Do not dispose of pure ABH down plumbing systems containing lead pipes.

Part 4: Validated Application Protocols

Protocol A: Glycan-Specific Conjugation (Sialic Acid Targeting)

Objective: Label a glycoprotein on its sialic acid residues using ABH.

Reagents:

-

ABH Stock: 50 mM in dry DMSO.

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Sodium Periodate (

): 10 mM in Oxidation Buffer (Freshly prepared). -

Purification: PD-10 Desalting Columns or Dialysis Cassettes.

Workflow:

-

Oxidation: Dilute glycoprotein to 1–2 mg/mL in Oxidation Buffer. Add

to a final concentration of 1 mM. Incubate for 30 minutes at-

Why? Mild periodate oxidizes sialic acids to aldehydes without cleaving the sugar ring.

-

-

Quenching: Add glycerol (final 15 mM) to quench excess periodate. Incubate 5 mins.

-

Buffer Exchange: Rapidly remove periodate using a desalting column equilibrated with Oxidation Buffer.

-

Conjugation: Add ABH Stock to the oxidized protein (10–50 fold molar excess).

-

Note: Keep DMSO concentration <10% to prevent protein denaturation.

-

-

Incubation: React for 2 hours at Room Temperature (RT) or Overnight at

C. -

Cleanup: Remove unreacted ABH via dialysis against PBS (pH 7.4). The conjugate is now photo-active.

Protocol B: Photoactivation (Crosslinking)

Objective: Covalently bind the ABH-labeled ligand to its receptor.

-

Equilibration: Incubate the ABH-labeled ligand with the target cells/receptor lysate to allow binding equilibrium.

-

Irradiation:

-

Place samples on ice (to prevent thermal heating).

-

Expose to UV light.

-

Option 1 (High Efficiency): 254 nm hand-held lamp, 1–5 cm distance, 5–10 minutes.

-

Option 2 (Cell Viability): 365 nm lamp, 1 cm distance, 15–30 minutes.

-

-

Analysis: Analyze via SDS-PAGE / Western Blot. A successful crosslink results in a molecular weight shift:

.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for converting a standard glycoprotein into a photo-affinity probe using ABH.

Part 5: Troubleshooting & Self-Validation

How do you confirm the system worked?

1. The "Shift" Test (Mass Spec / Gel):

-

Method: Run the ABH-conjugated protein (before UV) on MALDI-TOF.

-

Expectation: You should see a mass increase corresponding to

, where 18 is the water lost during hydrazone formation. -

Failure Mode: No mass shift indicates failed oxidation or hydrolyzed hydrazide. Check periodate freshness.

2. The "Dark" Control:

-

Method: Perform the full binding experiment but omit the UV step.

-

Expectation: On Western Blot, you should see the ligand and receptor as separate bands.

-

Failure Mode: If bands are aggregated without UV, your protein has precipitated or nonspecific disulfide bonding has occurred.

3. The DTT Reversal (Hydrazone Check):

-

Method: Hydrazone bonds are stable, but if you reduced them (with cyanoborohydride), they are permanent. If not reduced, they can be hydrolyzed at low pH.

-

Insight: This allows you to verify if the linkage is indeed via the glycan (hydrazone) or nonspecific adsorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034184, 4-Azidobenzoic acid. Retrieved from [Link]

- Hermanson, G. T.Bioconjugate Techniques. (The definitive academic text on hydrazide-aldehyde chemistry and heterobifunctional crosslinkers).

-

ResearchGate (2019). Synthesis and Anticancer Activity of 4-Hydroxy Benzoic Acid Hydrazide-Hydrazones. (Reference for hydrazide synthesis and spectral properties). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis & Application of 4-Azido-Benzoic Acid Hydrazide (4-ABH)

Executive Summary

4-Azido-benzoic acid hydrazide (4-ABH) represents a critical class of heterobifunctional crosslinkers used extensively in photoaffinity labeling (PAL) and glycoproteomics. Its utility lies in its dual-reactivity: a hydrazide moiety for specific conjugation to aldehydes (e.g., oxidized glycans) and a phenyl azide moiety for non-specific, light-activated covalent insertion into neighboring biomolecules.

This guide provides a rigorous spectroscopic framework for validating 4-ABH purity, monitoring its reactivity, and ensuring the success of downstream crosslinking applications.

Part 1: Molecular Architecture & Reactivity

To analyze 4-ABH effectively, one must treat it as two distinct functional systems sharing a phenyl core.

| Functional Zone | Chemical Moiety | Reactivity Profile | Spectroscopic Marker |

| Zone A (The Anchor) | Hydrazide ( | Nucleophilic attack on aldehydes/ketones (pH 5–7). Forms stable hydrazones.[1] | NMR: Exchangeable protons.MS: Hydrazone mass shift. |

| Zone B (The Warhead) | Aryl Azide ( | Photolytic decomposition ( | IR: Strong band ~2107 cm⁻¹.UV: |

Part 2: Spectroscopic Profiling

Vibrational Spectroscopy (FT-IR)

The "Heartbeat" of the Molecule

The infrared spectrum is the most rapid and definitive method for assessing the integrity of the azide warhead. Azides are thermodynamically unstable; improper storage (heat/light) leads to nitrogen loss.

-

The Diagnostic Peak: The asymmetric stretching vibration of the azide group (

) appears as a strong, distinct band at 2107–2129 cm⁻¹ .-

Expert Insight: If this peak is weak or absent, the compound has degraded into an amine or azo-dimer. Do not proceed to crosslinking.

-

-

Secondary Markers:

-

Amide I: ~1670 cm⁻¹ (C=O stretch).

-

Amide II: ~1570–1600 cm⁻¹ (N-H deformation).

-

Primary Amine: 3200–3350 cm⁻¹ (Hydrazide

, often broad due to H-bonding).

-

Electronic Spectroscopy (UV-Vis)

The Kinetic Monitor

UV-Vis is the primary tool for determining the photolysis half-life (

-

Dark State: 4-ABH exhibits a characteristic absorption maximum (

) at 274 nm ( -

Irradiated State: Upon exposure to UV light (254–365 nm), the 274 nm peak decreases, often accompanied by a blue shift or the appearance of a broad absorption at longer wavelengths (>300 nm) due to the formation of azo-dimers or dehydroazepine intermediates.

Nuclear Magnetic Resonance (NMR)

Structural Confirmation

Solvent selection is critical. DMSO-d6 is preferred over Methanol-d4 because protic solvents facilitate rapid exchange of the hydrazide protons, causing signal broadening or disappearance.

-

NMR (400 MHz, DMSO-d6):

-

9.8 ppm (s, 1H): Amide proton (

- 7.94 ppm (d, J=8.6 Hz, 2H): Aromatic protons adjacent to the carbonyl (deshielded).

- 7.19 ppm (d, J=8.6 Hz, 2H): Aromatic protons adjacent to the azide (shielded by electron donation).

-

4.5 ppm (br s, 2H): Terminal amino protons (

-

9.8 ppm (s, 1H): Amide proton (

Part 3: Mechanistic Visualization

The following diagram illustrates the photolytic pathway of 4-ABH. Understanding this is vital because the Singlet Nitrene is the desired species for insertion, while the Dehydroazepine is a rearrangement product that dominates in nucleophilic solvents, potentially reducing labeling efficiency.

Caption: Photolytic decomposition pathways of aryl azides. The singlet nitrene is the active species for crosslinking.

Part 4: Experimental Protocols

Protocol A: Self-Validating Photolysis Kinetics

Objective: Determine the precise UV irradiation time required for >95% azide activation.

Reagents: 4-ABH (100 µM in Methanol), UV Lamp (Handheld 254/365 nm or Crosslinker).

-

Baseline Scan: Transfer 1 mL of 4-ABH solution to a quartz cuvette. Record UV-Vis spectrum (200–400 nm).[3] Note the absorbance at 274 nm (

).[2] -

Stepwise Irradiation: Expose the cuvette to the UV source for defined intervals (e.g., 10s, 30s, 60s, 120s).

-

Monitoring: After each interval, record the spectrum.

-

Data Analysis: Plot

vs. Time. The slope represents the rate constant-

Self-Validation: The reaction should follow pseudo-first-order kinetics. If the plot is non-linear, check for "inner filter effects" (solution too concentrated) or lamp instability.

-

-

Endpoint: The time

is calculated as

Protocol B: Hydrazone Conjugation Check

Objective: Confirm the reactivity of the hydrazide anchor.

Reagents: 4-ABH, 4-Nitrobenzaldehyde (Test substrate), Acetic Acid.

-

Mix: Combine equimolar amounts of 4-ABH and 4-Nitrobenzaldehyde in Ethanol with 1% Acetic Acid.

-

Incubate: Stir at room temperature for 1 hour.

-

Validation (TLC/MS):

-

TLC: Monitor the disappearance of the aldehyde spot.

-

MS: Look for the mass shift corresponding to water loss (

). -

Expert Insight: This control is crucial before committing precious biological samples (e.g., glycans) to the reaction.

-

Part 5: Analytical Workflow Diagram

This decision tree guides the researcher through the quality control process before application.

Caption: Quality control and application workflow for 4-ABH crosslinking experiments.

Part 6: Safety & Stability (The "Rule of Six")

Organic azides can be explosive.[4][5] The safety of 4-ABH is assessed using the Rule of Six , which states that the number of carbon atoms (

-

Formula:

-

Analysis:

- (The hydrazide nitrogens are not "energetic" in the explosive sense, but total N is 5).

-

Ratio

.

-

Assessment: This ratio is low . While aryl azides are generally more stable than alkyl azides, 4-ABH should be treated as potentially shock-sensitive and thermally unstable .

-

Protocol: Store at -20°C in the dark.

-

Protocol: Do not use metal spatulas (risk of friction). Use plastic or glass.

-

Disposal: Quench excess azide with weak acid or expose to UV light overnight before disposal.

-

References

-

Fleet, G. W. J., et al. (1981). "Affinity Labelling of Antibodies with Aryl Nitrenes." Nature, 293, 315-317. Link

-

Soundararajan, S., et al. (2009). "Spectroscopic investigation of some aromatic azides." Journal of Optoelectronics and Advanced Materials, 9(4), 881-884. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Hydrazide-Aldehyde chemistry). Link

-

Brasse, S., & Banert, K. (2010).[5] Organic Azides: Syntheses and Applications. Wiley-VCH. (Source for "Rule of Six" and safety). Link

-

Liu, Y., et al. (2016). "Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide." Biochemical Journal, 473(23). Link

Sources

- 1. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. researchgate.net [researchgate.net]

electronic effects of substituents on azidobenzohydrazide

Executive Summary

In the realm of bioconjugation and photoaffinity labeling, Azidobenzohydrazide (ABH) represents a "privileged scaffold." It possesses a dual-reactivity profile: the hydrazide moiety (

This guide dissects the electronic effects of substituents on the ABH core. For researchers designing next-generation crosslinkers or antimicrobial agents, understanding these effects is not academic—it is predictive.[1] The electronic nature (Hammett

Molecular Architecture & Electronic Theory

The reactivity of substituted azidobenzohydrazides is governed by the transmission of electronic effects through the benzene ring. We must analyze this using the Hammett Equation principles, treating the azidobenzohydrazide as a push-pull system.

The Core Scaffold

The structure consists of a benzene ring substituted with:

-

Hydrazide Group (

): Acts as a nucleophile (terminal -

Azide Group (typically

): Acts as the photo-trigger. -

Variable Substituent (

): The modulator.

Electronic Influence on the Hydrazide (Thermal Reactivity)

The hydrazide nitrogen's nucleophilicity is critical for Schiff base formation (reaction with aldehydes).

-

Electron Donating Groups (EDGs, e.g.,

):-

Effect: Increase electron density on the carbonyl oxygen and the

-nitrogen. -

Consequence: Increases nucleophilicity (

increases).[1] However, it also decreases the acidity of the amide proton (

-

-

Electron Withdrawing Groups (EWGs, e.g.,

):-

Effect: Pull electron density away from the hydrazide.

-

Consequence: Decreases nucleophilicity (slower reaction with aldehydes) but increases the acidity of the -NH- proton.[1] This is crucial for oxidative cyclization reactions where the formation of an enolate-like intermediate is the rate-determining step.[1]

-

Electronic Influence on the Azide (Photo-Reactivity)

The aryl azide is resonance-stabilized.[1]

- Shift: EDGs generally cause a bathochromic shift (Red shift) in the UV absorption spectrum, moving the activation wavelength closer to the visible region (beneficial for avoiding UV damage to biological samples).

-

Nitrene Stability: Upon photolysis (

), the azide releases

Synthetic Pathways & Substituent Impact

The synthesis of substituted azidobenzohydrazides typically proceeds via the hydrazinolysis of a corresponding methyl/ethyl ester. The electronic nature of the substituent

Mechanism & Electronic Control

The reaction is a Nucleophilic Acyl Substitution .

-

Mechanism: Hydrazine (

) attacks the ester carbonyl. -

Substituent Effect:

-

EWGs (

): Activate the carbonyl carbon toward nucleophilic attack. Result: Fast reaction, high yields, mild conditions. -

EDGs (

): Deactivate the carbonyl. Result: Requires reflux, longer times, or Lewis acid catalysis.

-

Caption: Electronic modulation of the hydrazinolysis pathway. EWGs lower the activation energy for the nucleophilic attack.

Reactivity Profile: Kinetics & Oxidation

A critical application of benzohydrazides is their oxidative cyclization to 1,3,4-oxadiazoles or their oxidation to diimides .[1]

Oxidative Kinetics (Hammett Correlation)

When oxidizing azidobenzohydrazides (e.g., using Potassium Hexacyanoferrate or Chloramine-T), the reaction rate (

-

The Hammett Equation:

[2] -

Observation: For oxidative cyclization,

is typically positive (-

Interpretation: Electron-withdrawing groups accelerate the reaction.[1] This suggests that the rate-determining step involves the removal of electron density (oxidation) or the stabilization of a negatively charged transition state (acidity of the -NH proton).

-

Data Summary: Substituent Effects

| Substituent (X) | Electronic Effect ( | Hydrazide Nucleophilicity | Oxidation Rate (to Oxadiazole) | Azide |

| -NO₂ | Strong EWG (+0.[1]78) | Low | High (Fast) | Blue Shift |

| -Cl | Weak EWG (+0.[1]23) | Moderate | Moderate-High | Minimal |

| -H | Neutral (0.[1]00) | Baseline | Baseline | Baseline (~270 nm) |

| -CH₃ | Weak EDG (-0.[1]17) | High | Low | Slight Red Shift |

| -OMe | Strong EDG (-0.[1]27) | Very High | Very Low (Slow) | Red Shift |

Experimental Protocols

Protocol A: Synthesis of 4-Azidobenzohydrazide (General Procedure)

This protocol is self-validating via TLC monitoring.[1]

-

Reagents: Methyl 4-azidobenzoate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (solvent).[1]

-

Setup: Dissolve methyl 4-azidobenzoate in absolute ethanol (0.5 M concentration).

-

Addition: Add hydrazine hydrate dropwise at 0°C to prevent immediate exotherm.

-

Reaction: Reflux at 70°C.

-

Workup: Cool to RT. The product often crystallizes out. Filter and wash with cold ethanol.

Protocol B: Kinetic Determination of Oxidation Rate

Objective: Determine the Hammett

-

Preparation: Prepare

solutions of various substituted azidobenzohydrazides in buffered medium (pH 7.4). -

Oxidant: Prepare

solution of Potassium Ferricyanide -

Measurement: Mix equal volumes in a stopped-flow spectrophotometer or UV-Vis cuvette.

-

Detection: Monitor the decrease in absorbance of the oxidant (e.g., 420 nm for ferricyanide) or the appearance of the oxadiazole product.

-

Calculation: Plot

vs. time to get

Biological Implications (QSAR)

In drug development, the electronic properties of the hydrazide linker influence:

-

Permeability: High polarity of the hydrazide limits passive diffusion. Substituents that mask this polarity (via intramolecular H-bonding, e.g., ortho-OH) improve permeability.[1]

-

Metabolic Stability: Hydrazides are prone to acetylation (NAT enzymes).[1] EWGs on the ring reduce the nucleophilicity of the terminal nitrogen, potentially reducing metabolic clearance by N-acetyltransferases.

Caption: QSAR dependencies.[1][3] Electronic effects directly influence metabolic susceptibility.[1]

References

-

Kinetics of Oxidation of Substituted Benzohydrazides

-

Hammett Correlation in Hydrazide Reactivity

-

Synthesis of Azidobenzohydrazides

- Title: Synthesis and Photoaffinity Labeling Applications of 4-Azidobenzohydrazide Deriv

- Source:Bioconjug

-

URL:[Link]

-

QSAR of Benzohydrazides

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development of QSAR for antimicrobial activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual-Function Scaffold: A Technical Guide to Early Research on 4-Azidobenzoic Acid Hydrazide Derivatives

Abstract

4-Azidobenzoic acid hydrazide (ABH) and its derivatives represent a cornerstone in the history of chemical biology and medicinal chemistry. Emerging prominently in the mid-to-late 20th century, this scaffold served two distinct but critical functions: as a robust photoaffinity labeling (PAL) reagent for mapping ligand-binding sites, and as a pharmacophore analogous to Isoniazid (INH) in the development of antitubercular agents. This guide synthesizes early synthetic methodologies, mechanistic insights into nitrene-mediated crosslinking, and the structure-activity relationships (SAR) that defined its pharmacological applications.

Part 1: Chemical Foundation & Synthesis

The Classical Synthetic Route

Early research established a reliable, four-step protocol for synthesizing 4-azidobenzoic acid hydrazide from 4-aminobenzoic acid (PABA). This route prioritizes the stability of the azide group, which is sensitive to high temperatures and reducing conditions.

Protocol: Step-by-Step Synthesis

-

Diazotization:

-

Reagents: 4-aminobenzoic acid, NaNO₂, HCl (conc).

-

Conditions: 0–5°C, aqueous medium.

-

Mechanism: Formation of the diazonium salt (

). Critical Control Point: Temperature must remain <5°C to prevent hydrolysis to the phenol.

-

-

Azidation:

-

Reagents: NaN₃ (sodium azide).

-

Conditions: 0°C, slow addition.

-

Mechanism: Nucleophilic aromatic substitution (

type via diazonium displacement) yields 4-azidobenzoic acid.

-

-

Esterification:

-

Reagents: Ethanol (or Methanol), H₂SO₄ (catalytic).

-

Conditions: Reflux.[1]

-

Outcome: Formation of ethyl 4-azidobenzoate. This protects the carboxyl group and facilitates the subsequent hydrazinolysis.

-

-

Hydrazinolysis:

-

Reagents: Hydrazine hydrate (

). -

Conditions: Reflux in ethanol.[1]

-

Outcome: Nucleophilic acyl substitution yields the final 4-azidobenzoic acid hydrazide .

-

Synthetic Pathway Diagram

Figure 1: The classical 4-step synthesis of ABH derivatives. Note the critical temperature control in the first two steps to preserve the nitrogenous functionalities.

Part 2: The Photochemical Engine (Photoaffinity Labeling)

Mechanism of Action

In the 1970s and 80s, ABH derivatives became standard tools for identifying ligand-binding subunits of receptors and enzymes. The core utility lies in the aryl azide moiety.

-

Activation: Upon irradiation with UV light (typically 254–366 nm), the azide group eliminates nitrogen (

). -

The Reactive Species: This generates a nitrene (

), a highly reactive, electron-deficient species. -

Insertion: The nitrene can exist in a singlet or triplet state.[2]

-

Singlet Nitrene: Can insert directly into C-H or N-H bonds (highly efficient).

-

Ring Expansion: Often rearranges into a dehydroazepine (ketenimine) intermediate, which is an electrophile that reacts with nucleophiles (e.g., amines on Lysine residues).

-

Experimental Workflow for Labeling

-

Derivatization: The hydrazide group of ABH is conjugated to a ligand (e.g., a peptide or small molecule) via aldehyde condensation (hydrazone formation) or NHS-ester chemistry.

-

Equilibrium Binding: The probe is incubated with the target protein in the dark.

-

Photoactivation: The complex is irradiated (UV lamp).[3]

-

Analysis: The covalent complex is analyzed via SDS-PAGE or Mass Spectrometry.

Photolabeling Pathway Diagram

Figure 2: Mechanistic bifurcation of aryl nitrenes. Direct insertion is preferred for non-nucleophilic binding pockets, while ring expansion favors nucleophile-rich environments.

Part 3: Pharmacological Utility (Antitubercular Research)

The Isoniazid Connection

Parallel to its use as a probe, ABH was investigated as a pharmacological agent.[4] It is a structural congener of Isoniazid (INH) , the frontline antituberculosis drug.

-

Structure: INH is pyridine-4-carboxylic acid hydrazide; ABH is benzene-4-carboxylic acid hydrazide (with an azide substituent).

-

Mechanism: Like INH, hydrazide derivatives often function as prodrugs. They require activation by the mycobacterial catalase-peroxidase (KatG ) to form an acyl radical, which then adducts with NAD+ to inhibit InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.[5]

Structure-Activity Relationship (SAR) Data

Early comparative studies highlighted the importance of the aromatic ring electronics. While the pyridine ring of INH is optimal, substituted benzoates (like 4-azido or 4-fluoro) showed varying degrees of activity.

| Compound Class | Substituent (R) | Target (Primary) | Relative Activity (vs. INH) | Key Finding |

| Isoniazid | Pyridine-N | InhA | 100% (Reference) | Requires KatG activation. |

| Benzoic Acid Hydrazide | -H | InhA | <10% | Lacks the specific binding affinity of the pyridine nitrogen. |

| 4-Azidobenzoic Acid Hydrazide | -N₃ | InhA / Non-specific | Variable (10-50%) | Azide group adds lipophilicity; potential for non-specific toxicity. |

| 4-Fluorobenzoic Acid Hydrazide | -F | InhA | Moderate | Bioisostere studies; improved metabolic stability over unsubstituted forms. |

Biological Evaluation Protocol (MIC Determination)

-

Method: Microplate Alamar Blue Assay (MABA) or proportion method.

-

Readout: Minimum Inhibitory Concentration (MIC) in µg/mL.

-

Observation: ABH derivatives often exhibited MICs in the range of 1–10 µg/mL, compared to 0.05–0.2 µg/mL for INH, indicating that while active, the pyridine nitrogen is crucial for maximal potency [6, 10].

Part 4: Bioconjugation & Glycan Labeling

Hydrazide Reactivity

Beyond photolabeling, the hydrazide moiety of ABH allows for specific conjugation to aldehydes. This was pivotal in early glycobiology .

-

Periodate Oxidation: Sialic acids on cell surface glycoproteins are oxidized by NaIO₄ to generate aldehydes.

-

Ligation: ABH reacts with these aldehydes at pH 5.5–6.5 to form stable hydrazones .

-

Dual Tagging: Once attached, the azide group can be used for secondary reactions (e.g., Staudinger ligation or photolabeling neighboring receptors).

Bioconjugation Workflow Diagram

Figure 3: Workflow for site-specific labeling of cell surface glycans using ABH derivatives.

References

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

- Westheimer, F. H. (1962). Photoaffinity labeling. Science, 142, 1696.

-

Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity labeling of antibodies with aryl nitrene as reactive group. Nature, 224, 511–512. Link

-

Lougheed, K. E., et al. (2009). New Anti-Tuberculosis Agents amongst Known Drugs. Tuberculosis, 89(5), 364-370. Link

-

Kocyigit-Kaymakcioglu, B., et al. (2008).[6] Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide.[6][7] Medicinal Chemistry Research, 17, 478-486. Link

-

Bernstein, J., et al. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds.[5] American Review of Tuberculosis, 65(4), 357-364. (Seminal paper on hydrazide SAR).

-

Shinohara, Y., et al. (1994). Hydrazide derivatization of oligosaccharides for sensitive detection.[8] Analytical Chemistry, 66, 2617. (Basis for glycan hydrazide labeling).

-

Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Versatility: Potential Research Directions for 4-Azido-benzoic Acid Hydrazide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Azido-benzoic acid hydrazide stands as a molecule of significant untapped potential at the crossroads of medicinal chemistry, chemical biology, and materials science. Its unique bifunctional architecture, featuring a photoreactive azide group and a versatile hydrazide moiety, offers a rich platform for innovative research and development. This guide delineates novel research trajectories for this compound, moving beyond its established applications. We will explore its potential in constructing next-generation antibody-drug conjugates (ADCs) with pH-sensitive linkers, its application as a dual-purpose tool for photoaffinity labeling and bioorthogonal conjugation, and its utility in the rational design of novel enzyme inhibitors. Furthermore, we will delve into its promise as a monomer for the synthesis of functional polymers and as an agent for advanced surface modification. This document provides not only the conceptual framework for these research directions but also detailed, field-proven experimental protocols and the causal logic behind methodological choices, intended to empower researchers to explore these exciting frontiers.

Core Molecular Attributes and Synthesis

4-Azido-benzoic acid hydrazide (C₇H₇N₅O, MW: 177.16 g/mol ) is a crystalline solid characterized by two key functional groups that can be addressed orthogonally: the azido (-N₃) group and the hydrazide (-CONHNH₂) group . The aromatic ring provides a rigid scaffold, and the electron-withdrawing nature of the azide group enhances the reactivity of the hydrazide.

Established Synthetic Route

The synthesis of 4-azido-benzoic acid hydrazide is a well-established multi-step process commencing from 4-aminobenzoic acid. The procedure involves diazotization, azidation, esterification, and finally, hydrazinolysis.

| Step | Reagents & Conditions | Typical Yield (%) |

| Diazotization | 4-aminobenzoic acid, NaNO₂, H₂SO₄, 0°C | ~85% |

| Azidation | Diazonium salt, NaN₃, H₂O, Room Temp | ~78% |

| Esterification | 4-azidobenzoic acid, Ethanol, H₂SO₄ (cat.), Reflux | High |

| Hydrazinolysis | Ethyl 4-azidobenzoate, Hydrazine hydrate, Ethanol, Reflux | ~92% |

Causality: Strict temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent steps are generally robust, leading to good overall yields.

Caption: Synthetic pathway for 4-azido-benzoic acid hydrazide.

Research Direction I: Advanced Drug Development

The dual functionality of 4-azido-benzoic acid hydrazide opens up exciting avenues in drug design and delivery.

Next-Generation Antibody-Drug Conjugates (ADCs)

The hydrazide moiety can be leveraged to create acid-cleavable hydrazone linkers for ADCs. This allows for stable drug conjugation in the bloodstream (pH 7.4) and targeted release in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) of cancer cells.[1][2][3] The azide group provides a handle for further modification, such as the attachment of imaging agents or solubility enhancers via click chemistry.

Proposed Research:

-

Hypothesis: 4-Azido-benzoic acid hydrazide can act as a versatile linker to conjugate cytotoxic drugs to antibodies, creating ADCs with pH-dependent drug release and an orthogonal handle for further functionalization.

-

Experimental Design:

-

Synthesize a drug-hydrazone conjugate by reacting 4-azido-benzoic acid hydrazide with a ketone- or aldehyde-containing cytotoxic drug (e.g., doxorubicin).

-

Conjugate the azide-functionalized drug-linker to an alkyne-modified monoclonal antibody (e.g., Trastuzumab) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Characterize the resulting ADC for drug-to-antibody ratio (DAR), stability at pH 7.4 and pH 5.0, and in vitro cytotoxicity against relevant cancer cell lines.

-

Caption: Workflow for ADC synthesis and action.

Novel Enzyme Inhibitors

Hydrazide and hydrazone moieties are present in numerous bioactive compounds and are known to act as enzyme inhibitors.[4][5][6] The core structure of 4-azido-benzoic acid hydrazide can serve as a scaffold for generating libraries of potential inhibitors against various enzyme targets.

Proposed Research:

-

Hypothesis: A library of hydrazone derivatives of 4-azido-benzoic acid can be synthesized and screened to identify potent and selective inhibitors of therapeutic targets like monoamine oxidase (MAO) or carbonic anhydrase.

-

Experimental Design:

-

Synthesize a library of hydrazones by reacting 4-azido-benzoic acid hydrazide with a diverse panel of aromatic and aliphatic aldehydes.

-

Screen the library for inhibitory activity against purified enzymes (e.g., hMAO-A, hMAO-B, hCA I, hCA II) using established in vitro assays.

-

Determine the IC₅₀ values and inhibition kinetics (e.g., competitive, non-competitive) for the most potent hits. The azide group can be used for subsequent target identification via photoaffinity labeling.

-

| Compound Type | Target Enzyme | Reported IC₅₀ Values |

| Hydrazone Derivative | hMAO-A | 0.028 µM - 0.342 µM[7] |

| Hydrazone Derivative | α-amylase | 30.21 µM[4] |

| Hydrazone Derivative | α-glucosidase | 38.06 µM[4] |

| Nicotinic Hydrazide Derivative | hCA I & II | 7.12 nM - 45.12 nM[6] |

| Nicotinic Hydrazide Derivative | AChE & BChE | 18.42 nM - 61.37 nM[6] |

Research Direction II: Bioconjugation and Chemical Biology

The orthogonal nature of the azide and hydrazide groups makes this molecule a powerful tool for bioconjugation and for probing biological systems.

Dual-Function Photoaffinity and Bioorthogonal Probes

4-Azido-benzoic acid hydrazide can be used to create probes that first identify binding partners in a complex biological system and then allow for the attachment of a reporter molecule. The aryl azide serves as a photoaffinity label, forming a covalent bond with nearby molecules upon UV irradiation.[8][9][10] The hydrazide can be pre-reacted with a molecule of interest (e.g., a known ligand) to direct the probe to a specific target.

Proposed Research:

-

Hypothesis: A derivative of 4-azido-benzoic acid hydrazide can be used to identify the protein targets of a small molecule in a cellular lysate.

-

Experimental Design:

-

Synthesize a probe by forming a hydrazone between 4-azido-benzoic acid hydrazide and an aldehyde-modified small molecule of interest.

-

Incubate the probe with a cell lysate.

-

Irradiate the mixture with UV light (typically 254-365 nm) to induce covalent cross-linking of the probe to interacting proteins.

-

Introduce an alkyne-functionalized reporter tag (e.g., biotin-alkyne or a fluorescent dye-alkyne) to the azide of the cross-linked probe via CuAAC.

-

Isolate and identify the tagged proteins using streptavidin pull-down followed by mass spectrometry.

-

Caption: Workflow for photoaffinity labeling and bioorthogonal tagging.

Research Direction III: Advanced Materials Science

The bifunctionality of 4-azido-benzoic acid hydrazide can be exploited to create novel polymers and functionalized surfaces.

Synthesis of Functional Polymers

This molecule can be used as a monomer or a functionalizing agent to create polymers with pendant azide and hydrazide (or hydrazone) groups. The hydrazide/hydrazone can impart pH-responsiveness, while the azide allows for post-polymerization modification via click chemistry.[11][12]

Proposed Research:

-

Hypothesis: 4-Azido-benzoic acid hydrazide can be incorporated into a polymer backbone to create a scaffold for orthogonal functionalization, leading to materials with tunable properties.

-

Experimental Design:

-

Modify 4-azido-benzoic acid hydrazide to contain a polymerizable group (e.g., by reacting the hydrazide with an acryloyl chloride to form an acryloyl hydrazone).

-

Co-polymerize the resulting monomer with other monomers (e.g., acrylates, styrenes) using a controlled polymerization technique like RAFT.

-

Characterize the resulting polymer.

-

Demonstrate orthogonal functionalization by first performing a click reaction on the azide groups (e.g., with an alkyne-PEG to enhance water solubility) and then modifying the hydrazone groups (e.g., by altering pH to cleave the hydrazone and attach a different molecule).

-

Photochemical Surface Modification

The aryl azide group can be used to covalently attach the molecule to a wide variety of polymer surfaces upon UV irradiation. The exposed hydrazide group can then be used to immobilize biomolecules, such as enzymes or antibodies, creating functionalized surfaces for biosensors or biocompatible coatings.[9][13]

Proposed Research:

-

Hypothesis: A polymer surface can be functionalized with 4-azido-benzoic acid hydrazide to create a reactive layer for the covalent immobilization of proteins.

-

Experimental Design:

-

Coat a polymer substrate (e.g., polystyrene, polyurethane) with a solution of 4-azido-benzoic acid hydrazide.

-

Irradiate the surface with UV light to covalently attach the molecule.

-

Wash the surface thoroughly to remove any non-covalently bound molecules.

-

Confirm surface modification using techniques like XPS and contact angle goniometry.

-

Immobilize a protein (e.g., horseradish peroxidase) onto the surface by reacting it with the surface-bound hydrazide groups (after activating the protein's carbohydrates to aldehydes).

-

Assay the surface for retained protein activity.

-

Detailed Experimental Protocols

Protocol: Hydrazone Formation for ADC Linker Synthesis

-

Dissolve Drug: Dissolve the ketone/aldehyde-containing drug (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Add Hydrazide: Add a solution of 4-azido-benzoic acid hydrazide (1.1 eq) in the same solvent.

-

Catalyze (if necessary): Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

React: Stir the reaction mixture at room temperature to 60°C for 2-12 hours, monitoring by TLC or LC-MS.

-

Isolate: Upon completion, cool the reaction mixture. The hydrazone product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare Reactants: Dissolve the azide-containing molecule (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).

-

Prepare Catalyst Solution: In a separate vial, dissolve CuSO₄·5H₂O (0.05-0.1 eq) and sodium ascorbate (0.1-0.2 eq) in water.

-

Combine and React: Add the catalyst solution to the solution of reactants. Stir vigorously at room temperature for 4-24 hours. The reaction is often accompanied by a color change.

-

Work-up and Purify: Upon completion (monitored by TLC or LC-MS), dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Protocol: Photoaffinity Labeling of Proteins

-

Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg/mL total protein) with the photoaffinity probe (e.g., 1-10 µM final concentration) in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris. Incubate on ice for 15-30 minutes to allow for binding.

-

Irradiation: Place the open tube on ice and irradiate with a UV lamp (e.g., 365 nm for nitrophenyl azides, or a broader spectrum UV source) for 5-30 minutes. The distance from the lamp and irradiation time should be optimized.

-

Quenching (Optional): Add a scavenger molecule (e.g., dithiothreitol) to quench any remaining reactive species.

-

Downstream Analysis: The sample is now ready for downstream analysis, such as click chemistry with a reporter tag, followed by SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

4-Azido-benzoic acid hydrazide is a molecule poised for significant contributions across multiple scientific disciplines. Its bifunctional nature provides a unique platform for orthogonal chemical manipulations, enabling the development of sophisticated molecular tools and materials. The research directions outlined in this guide—from advanced ADCs and novel enzyme inhibitors to dual-function biological probes and functionalized surfaces—represent fertile ground for innovation. By providing both the strategic vision and the detailed experimental groundwork, this document aims to catalyze further exploration and unlock the full potential of this versatile chemical entity.

References

-

Pan, L., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. [Link]

-

Royal Society of Chemistry. (2021). Acid-labile Linkers in Antibody–Drug Conjugates. In Books. [Link]

-

Al-Warhi, T., et al. (n.d.). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. PMC. [Link]

-

Dovey, J., et al. (2018). Orthogonal functionalization of alternating polyesters: selective patterning of (AB)n sequences. Chemical Science. [Link]

-

Trail, P. A., et al. (1992). Adriamycin(hydrazone)-antibody conjugates require internalization and intracellular acid hydrolysis for antitumor activity. PMC. [Link]

-

ResearchGate. (n.d.). Cleavable linkers. (A) Hydrazone linker. Retrieved February 7, 2026, from [Link]

-

Svarovskaia, E. S., et al. (2004). Photochemical Functionalization of Polymer Surfaces for Microfabricated Devices. PMC. [Link]

-

Yurttaş, L., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

-

Johnson, J. A., et al. (2010). Applications of Orthogonal “Click” Chemistries in the Synthesis of Functional Soft Materials. ACS Publications. [Link]

-

Jena Bioscience. (n.d.). Protocol for Copper-Catalyzed Azide-Alkyne Click Chemistry. Retrieved February 7, 2026, from [Link]

-

Academia.edu. (n.d.). Post-Functionalization of Polymers via Orthogonal Ligation Chemistry. Retrieved February 7, 2026, from [Link]

-

Reitberger, C., et al. (2022). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Publications. [Link]

-

MDPI. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

-

ResearchGate. (2017). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: Synthesis and post-polymerisation modification. [Link]

-

ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide photochemistry. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 7, 2026, from [Link]

-

Büber, E., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH. [Link]

-

RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. [Link]

-

RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. [Link]

-

eScholarship.org. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. [Link]

-

St. Amant, A. H., et al. (2020). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. [Link]

-

Fernandez-Trillo, F., et al. (2017). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. PMC. [Link]

-

ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Photochemical Functionalization of Polymer Surfaces for Microfabricated Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

literature review of 4-azidobenzohydrazide synthesis and applications

An In-Depth Technical Guide to 4-Azidobenzohydrazide: Synthesis, Mechanisms, and Applications

Executive Summary

4-Azidobenzohydrazide (ABH) is a critical heterobifunctional crosslinking reagent and chemical probe used extensively in chemical biology, glycobiology, and medicinal chemistry. Its utility stems from its dual reactivity: a hydrazide moiety capable of chemoselective conjugation to aldehydes and ketones (e.g., oxidized carbohydrates) and an aryl azide moiety that functions as a photoactivatable group for covalent capture of binding partners via nitrene insertion. This guide details the optimized synthesis of ABH starting from 4-aminobenzoic acid, elucidates its photochemical mechanisms, and provides actionable protocols for its application in photoaffinity labeling (PAL) and heterocycle synthesis.

Chemical Architecture & Mechanism of Action

The efficacy of ABH relies on the orthogonal reactivity of its two functional groups. Understanding the mechanistic distinctness of these groups is essential for experimental design.

The Hydrazide Moiety (Chemovirality)

The hydrazide group (

-

Mechanism: Nucleophilic attack on the carbonyl carbon followed by dehydration to form a hydrazone or acylhydrazone .

-

Stability: Unlike imines (Schiff bases), hydrazones are thermodynamically stable in physiological buffers, allowing for robust labeling of glycoproteins (e.g., sialic acids oxidized by sodium periodate).

The Aryl Azide Moiety (Photoactivation)

The aryl azide (

-

Photolysis: Absorption of a photon causes the extrusion of molecular nitrogen (

), generating a singlet nitrene ( -

Fate of the Nitrene:

-

C-H/N-H Insertion: The singlet nitrene can insert directly into C-H or N-H bonds of neighboring molecules (the target), forming a covalent crosslink.

-

Ring Expansion: The singlet nitrene often rearranges into a 1,2-didehydroazepine (a seven-membered ring ketenimine), which is a potent electrophile that reacts with nucleophiles (e.g., amines on proteins). This is a dominant pathway in aqueous environments.

-

Synthesis of 4-Azidobenzohydrazide

The synthesis is a three-step sequence starting from the inexpensive precursor 4-aminobenzoic acid (PABA) . This route avoids the use of potentially explosive diazonium salts in their dry state by processing them in solution.

Step 1: Diazotization and Azidation (Synthesis of 4-Azidobenzoic Acid)

-

Principle: Conversion of the aromatic amine to a diazonium salt, followed by nucleophilic displacement with sodium azide (

-like mechanism). -

Protocol:

-

Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in 50 mL of water containing 25 mL of concentrated HCl. Cool to 0–5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (

, 7.0 g, 101 mmol) in 20 mL water dropwise, maintaining temperature < 5°C. Stir for 30 min. -

Add a solution of sodium azide (

, 7.2 g, 110 mmol) in 25 mL water dropwise. Caution: Nitrogen gas evolves vigorously. -

Stir for 1 hour at 0°C, then allow to warm to room temperature.

-

Collect the precipitate by filtration, wash with cold water, and dry in a vacuum desiccator.

-

Yield: ~70–80% | Appearance: Beige/Tan solid.

-

Step 2: Esterification (Synthesis of Methyl 4-Azidobenzoate)

-

Principle: Acid-catalyzed Fischer esterification to protect the carboxylic acid and activate the carbonyl for hydrazine attack.

-

Protocol:

-

Dissolve 4-azidobenzoic acid (10 g) in 100 mL of anhydrous methanol (

). -

Add 2 mL of concentrated sulfuric acid (

) dropwise. -

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Concentrate the solvent under reduced pressure. Neutralize the residue with saturated

. -

Extract with ethyl acetate, dry over

, and evaporate to yield the ester.

-

Yield: ~85–90% | Appearance: Off-white solid.

-

Step 3: Hydrazinolysis (Synthesis of 4-Azidobenzohydrazide)

-

Principle: Nucleophilic acyl substitution where hydrazine displaces the methoxy group.

-

Protocol:

-

Dissolve Methyl 4-azidobenzoate (5.0 g) in 50 mL of absolute ethanol.

-

Add hydrazine hydrate (

, 80%, 5 mL, excess) dropwise. -

Heat to mild reflux (70–78°C) for 3–5 hours. Note: Avoid excessive overheating to prevent azide decomposition.

-

Cool the solution to 0°C. The product will crystallize.

-

Filter the crystals, wash with cold ethanol, and dry under vacuum.

-

Yield: ~80% | MP: >140°C (dec.) | Appearance: White to pale yellow crystals.

-

Visualization of Synthesis & Mechanism

Figure 1: Synthetic Pathway and Photoactivation Mechanism

Caption: Synthetic route from PABA to ABH (blue path) and photoactivation pathways (red dashed path) leading to covalent crosslinking.

Key Applications & Protocols

Glycoconjugate Labeling (Sialic Acid Mapping)

ABH is the "gold standard" for labeling sialylated glycoproteins on cell surfaces.

-

Workflow:

-

Oxidation: Treat cells/protein with 1 mM sodium periodate (

) at 4°C for 30 min. This specifically oxidizes the exocyclic glycerol side chain of sialic acids to an aldehyde (C7 or C8). -

Quench: Add glycerol to quench excess periodate.

-

Ligation: Incubate with 1–5 mM ABH (pH 6.5) for 1–2 hours. The hydrazide forms a stable hydrazone with the aldehyde.

-

Crosslinking: Irradiate with UV light (365 nm) for 5–10 min to crosslink the azide to the nearest binding partner (e.g., a lectin or receptor).

-

Synthesis of 1,3,4-Oxadiazoles

ABH serves as a precursor for 2,5-disubstituted-1,3,4-oxadiazoles, which are pharmacophores in antimicrobial and anticancer drug discovery.

-

Protocol: React ABH with an aromatic carboxylic acid in

(Phosphorus oxychloride) under reflux. The

Data Summary: Reaction Parameters

| Parameter | Step 1: Azidation | Step 2: Esterification | Step 3: Hydrazinolysis |

| Reagents | |||

| Temperature | 0°C | 65°C (Reflux) | 78°C (Reflux) |

| Time | 1.5 Hours | 6–8 Hours | 3–5 Hours |

| Typical Yield | 75% | 88% | 80% |

| Critical Hazard | Acid burns | Hydrazine toxicity |

References

-

Synthesis of 4-Azidobenzoic Acid

- Title: Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones).

- Source: RSC Advances (2014).

-

Link:[Link]

-

Photoaffinity Labeling Mechanisms

- Title: Photoaffinity labeling in target- and binding-site identific

- Source: PMC / NIH (2017).

-

Link:[Link]

-

Hydrazide-Aldehyde Conjugation (Glycobiology)

-

General Hydrazide Synthesis Protocol

Sources

Methodological & Application

Application Note: 4-Azidobenzoic Acid Hydrazide (ABH) in Click Chemistry

Introduction: The Heterobifunctional Bridge

4-Azidobenzoic acid hydrazide (ABH) acts as a critical molecular bridge in bioconjugation, specifically designed to link carbonyl-containing biomolecules (aldehydes/ketones) with alkyne-tagged probes via Click Chemistry.

Its unique utility lies in its dual-reactivity:

-

The Hydrazide Terminus: Reacts specifically with aldehydes or ketones—functional groups rarely found in native proteins but easily generated on glycoproteins (via periodate oxidation) or RNA (via 3'-end oxidation).

-